molecular formula C24H22ClNO3 B11407529 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11407529
M. Wt: 407.9 g/mol
InChI Key: QRZMTZZWVPSZBL-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the chlorobenzyl and furan-2-ylmethyl groups, and final carboxamide formation. Common reagents used in these steps include chlorinating agents, furan derivatives, and carboxylating agents. Reaction conditions often involve the use of solvents such as dichloromethane, toluene, and dimethylformamide, with catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production. Purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-benzofuran-2-carboxamide
  • N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxylate
  • N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxylic acid

Uniqueness

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22ClNO3/c1-15-10-11-20-17(3)23(29-22(20)16(15)2)24(27)26(14-19-8-6-12-28-19)13-18-7-4-5-9-21(18)25/h4-12H,13-14H2,1-3H3

InChI Key

QRZMTZZWVPSZBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4)C)C

Origin of Product

United States

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